7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and potential therapeutic applications. It features a unique structure that combines a triazole ring with a pyrimidine ring, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . The compound also induces significant alterations in cell cycle progression and apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its enzymatic activity . This interaction is believed to occur through hydrogen bonding with Leu83, a key residue in the active site of CDK2 .
Cellular Effects
7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also exerts significant alterations in cell cycle progression and induces apoptosis within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting CDK2, a key enzyme involved in cell cycle progression . This inhibition is achieved through binding interactions with the enzyme, leading to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of 7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on cell growth and CDK2 inhibition were observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 5-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of a diethylamino group and a triazolopyrimidine scaffold. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-4-22(5-2)13-8-6-12(7-9-13)15-14(16(18)24)11(3)21-17-19-10-20-23(15)17/h6-10,15H,4-5H2,1-3H3,(H2,18,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTITBKUJZHQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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